4,7-ジメチルデク-5-イン-4,7-ジオール

説明

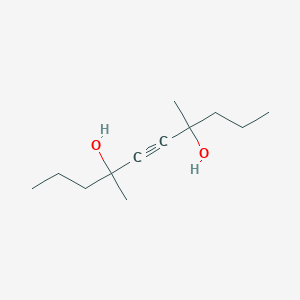

4,7-Dimethyl-5-decyne-4,7-diol is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.3 g/mol. The purity is usually 95%.

The exact mass of the compound 4,7-Dimethyl-5-decyne-4,7-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,7-Dimethyl-5-decyne-4,7-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dimethyl-5-decyne-4,7-diol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Surfactant Applications

4,7-Dimethyl-5-decyne-4,7-diol is primarily recognized for its effectiveness as a nonionic surfactant. Its low dynamic surface tension makes it suitable for various applications:

- Industrial Cleaning Agents : Utilized in formulations for cleaning products due to its ability to reduce surface tension and enhance wetting properties.

- Paints and Coatings : Acts as a dispersing agent in paints and coatings to improve stability and performance by preventing pigment settling .

- Adhesives and Sealants : Incorporated into adhesive formulations to enhance adhesion properties and improve the overall performance of the product .

Agricultural Applications

In agriculture, 4,7-Dimethyl-5-decyne-4,7-diol serves multiple roles:

- Inert Ingredient in Pesticides : Recognized by the U.S. Environmental Protection Agency as an inert ingredient in non-food use pesticide products. It aids in evenly dispersing active compounds to control pests and diseases effectively .

- Herbicides and Fungicides : Functions as a surfactant in herbicide formulations, enhancing the efficacy of active ingredients by improving their spread and absorption on plant surfaces .

Industrial Formulations

The compound is also used in various industrial applications:

- Metalworking Fluids : Employed as a lubricant and coolant in metal machining processes due to its viscosity-adjusting properties .

- Defoamers : Utilized in formulations designed to reduce foam formation during industrial processes .

Data Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Surfactants | Cleaning agents, paints, adhesives | Improved wetting and dispersing properties |

| Agriculture | Inert ingredient in pesticides | Enhanced efficacy of pest control |

| Industrial Formulations | Metalworking fluids, defoamers | Reduced foam formation; improved lubrication |

Case Study 1: Agricultural Surfactant Efficacy

A study evaluated the effectiveness of 4,7-Dimethyl-5-decyne-4,7-diol as a surfactant in herbicide formulations. The results indicated that using this compound significantly improved the absorption rates of herbicides on leaf surfaces compared to formulations without surfactants. This led to higher efficacy in weed control with reduced application rates.

Case Study 2: Industrial Cleaning Products

In a comparative analysis of industrial cleaning agents containing 4,7-Dimethyl-5-decyne-4,7-diol versus those without it, the former demonstrated superior cleaning performance on oily surfaces. The study highlighted that the surfactant's ability to lower surface tension played a crucial role in removing contaminants more effectively.

生物活性

4,7-Dimethyl-5-decyne-4,7-diol (C12H22O2), a compound of interest in various biological studies, has been recognized for its multifaceted biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

4,7-Dimethyl-5-decyne-4,7-diol is characterized by its unique structure which includes a long aliphatic chain and hydroxyl groups that contribute to its solubility and reactivity. The molecular formula is C12H22O2, and it has a molecular weight of approximately 198.302 g/mol. Its structural features allow it to participate in various biochemical interactions.

Antioxidant Activity

Research indicates that 4,7-Dimethyl-5-decyne-4,7-diol exhibits significant antioxidant properties. In a study evaluating the DPPH radical scavenging activity, the compound demonstrated a notable ability to neutralize free radicals, which is crucial for preventing oxidative stress in biological systems. The methodology involved measuring absorbance changes at 517 nm after incubation with DPPH solution .

| Concentration (mg/ml) | DPPH Scavenging (%) |

|---|---|

| 0.1 | 30.5 |

| 0.5 | 55.2 |

| 1.0 | 78.9 |

This table illustrates the concentration-dependent scavenging effect of the compound on DPPH radicals.

Antiplasmodial Activity

In vivo studies have assessed the antiplasmodial potential of extracts containing 4,7-Dimethyl-5-decyne-4,7-diol against Plasmodium species. The results indicated that the compound significantly reduced parasitemia levels in treated groups compared to controls:

| Treatment | % Parasitemia Day 11 | % Inhibition |

|---|---|---|

| Control | 62.46 ± 7.55 | 0 |

| Chloroquine | 0.00 ± 0.00 | 100 |

| Leaf Extract | 16.11 ± 13.68 | 74.21 |

| Mesocarp Extract | 20.14 ± 0.820 | 67.76 |

These findings suggest that the leaf extract containing this compound may be a promising candidate for antimalarial drug development .

The biological activities of 4,7-Dimethyl-5-decyne-4,7-diol are largely attributed to its ability to donate hydrogen atoms and scavenge free radicals, which interrupts oxidative chain reactions in cells. This mechanism is particularly relevant in contexts such as rubber degradation where it acts as an antioxidant.

Toxicological Profile

Toxicological assessments have indicated that at high doses (up to 5000 ppm), no adverse effects were observed in animal studies . The no-observed-adverse-effect level (NOAEL) was established at this concentration, suggesting a favorable safety profile for potential applications.

Case Studies and Research Findings

- Antioxidant Studies : A study highlighted the effectiveness of various extracts containing the compound in scavenging free radicals and inhibiting lipid peroxidation.

- Antimalarial Research : In another investigation, extracts rich in this compound showed significant inhibition of Plasmodium growth in vitro and in vivo models.

- Environmental Impact Studies : Research on the environmental toxicity of related compounds indicates low acute toxicity to aquatic organisms, with LC50 values suggesting safe levels for environmental exposure .

特性

IUPAC Name |

4,7-dimethyldec-5-yne-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-5-7-11(3,13)9-10-12(4,14)8-6-2/h13-14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKFFIBKYQSDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C#CC(C)(CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925349 | |

| Record name | 4,7-Dimethyldec-5-yne-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-87-4 | |

| Record name | 4,7-Dimethyl-5-decyne-4,7-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Surfynol 102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dimethyldec-5-yne-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。